molecular formula C7H16Br2N2 B2443214 (1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane 2HBr CAS No. 1788036-26-9

(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane 2HBr

Cat. No. B2443214
CAS RN: 1788036-26-9
M. Wt: 288.027
InChI Key: YCJIQGKHRWTERD-GPJOBVNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane 2HBr” is C7H16Br2N2 . Its molecular weight is 288.027.


Chemical Reactions Analysis

“(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane 2HBr” is used as a building block in the synthesis of various organic compounds.

Scientific Research Applications

Aromatization Catalysts

Research on the aromatization of heptanes and cycloheptane over platinum-alumina catalysts highlights the utility of bicyclic compounds in studying reaction mechanisms and catalytic processes. The study by Pines and Nogueira (1981) on the conversion of cycloheptane to aromatic compounds provides a foundational understanding of how such structures react under specific conditions, potentially guiding the application of "(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane 2HBr" in catalysis or as a reactant in synthetic chemistry (Pines & Nogueira, 1981).

Organic Optoelectronic Materials

The exploration of diazafluorene-cored heterocyclic aromatic hydrocarbons, as discussed by Wang et al. (2021), shows the interest in bicyclic nitrogen-containing compounds for the development of materials with optoelectronic applications. This suggests potential avenues for investigating "(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane 2HBr" in the field of organic electronics, particularly in the synthesis of semiconducting or photonic materials (Wang et al., 2021).

Drug Research and Synthetic Pathways

Studies on norcantharidin analogues and norbornane compounds highlight the role of bicyclic and related structures in pharmaceutical research. Deng and Tang (2011) discuss norcantharidin analogues, emphasizing structural modifications for enhanced anticancer activities, which could inspire research into therapeutic applications or drug synthesis using "(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane 2HBr" (Deng & Tang, 2011). Additionally, the review by Buchbauer and Pauzenberger (1991) on norbornane compounds for drug research underscores the importance of such structures in understanding drug action mechanisms, suggesting a potential area of exploration for the subject compound (Buchbauer & Pauzenberger, 1991).

Safety and Hazards

The safety data sheet for “(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane 2HBr” is available . For detailed information, please refer to the safety data sheet.

properties

IUPAC Name

(1R,4R)-2-ethyl-2,5-diazabicyclo[2.2.1]heptane;dihydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2BrH/c1-2-9-5-6-3-7(9)4-8-6;;/h6-8H,2-5H2,1H3;2*1H/t6-,7-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJIQGKHRWTERD-GPJOBVNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC2CC1CN2.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C[C@H]2C[C@@H]1CN2.Br.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Br2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,4R)-2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide

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